molecular formula C22H24Cl4N2O4 B4935797 N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]

N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]

Cat. No. B4935797
M. Wt: 522.2 g/mol
InChI Key: DTJNEGUEWMQLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide], commonly known as ethylenediamine bis(dichlorophenyldiamine) or EDDA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EDDA is a derivative of the antihistamine drug, diphenhydramine, and is known for its ability to inhibit the activity of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine.

Mechanism of Action

EDDA exerts its effects by inhibiting the activity of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine. By blocking the production of histamine, EDDA can modulate a variety of physiological processes that are mediated by histamine, including inflammation, allergic responses, and neurotransmitter release.
Biochemical and Physiological Effects:
EDDA has been shown to have a variety of biochemical and physiological effects, including inhibition of histamine production, modulation of the histaminergic system, and inhibition of cancer cell growth and proliferation. Additionally, EDDA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in a variety of disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDDA for lab experiments is its ability to selectively inhibit the activity of histidine decarboxylase, which allows researchers to investigate the role of histamine in various physiological processes. However, one limitation of EDDA is its potential for off-target effects, as it may inhibit other enzymes or pathways that are not directly related to histamine production.

Future Directions

There are several potential future directions for research on EDDA, including:
1. Development of more selective and potent inhibitors of histidine decarboxylase for use in clinical settings.
2. Investigation of the role of EDDA in modulating the activity of other neurotransmitter systems, such as the cholinergic or dopaminergic systems.
3. Exploration of the potential therapeutic applications of EDDA in the treatment of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.
4. Investigation of the potential role of EDDA in modulating the immune response in various disease states, such as autoimmune disorders or cancer.
Conclusion:
EDDA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibition of histamine production, modulation of the histaminergic system, and inhibition of cancer cell growth and proliferation. While there are limitations to its use in lab experiments, EDDA remains a valuable tool for investigating the role of histamine in various physiological processes, and has potential applications in a variety of disease states.

Synthesis Methods

EDDA can be synthesized through a multistep process involving the reaction of diphenhydramine with 2,4-dichlorophenyl isocyanate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine to form EDDA.

Scientific Research Applications

EDDA has been studied for its potential applications in a variety of scientific fields, including immunology, neurobiology, and cancer research. In immunology, EDDA has been shown to inhibit the production of histamine, a key mediator of allergic responses. In neurobiology, EDDA has been shown to modulate the activity of the histaminergic system, which is involved in the regulation of sleep, arousal, and cognition. In cancer research, EDDA has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of histidine decarboxylase.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[2-[4-(2,4-dichlorophenoxy)butanoylamino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl4N2O4/c23-15-5-7-19(17(25)13-15)31-11-1-3-21(29)27-9-10-28-22(30)4-2-12-32-20-8-6-16(24)14-18(20)26/h5-8,13-14H,1-4,9-12H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJNEGUEWMQLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-ethane-1,2-diylbis[4-(2,4-dichlorophenoxy)butanamide]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.